REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1.Cl.[OH-].[Na+]>O>[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1 |f:0.1,2.3|
|
Name
|
AT-2266.hydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCN1C=C(C(=O)C2=C1N=C(C(=C2)F)N3CCNCC3)C(=O)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at 70° to 80° C. for elimination of adhering water
|
Name
|
|
Type
|
product
|
Smiles
|
CCN1C=C(C(=O)C2=C1N=C(C(=C2)F)N3CCNCC3)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |